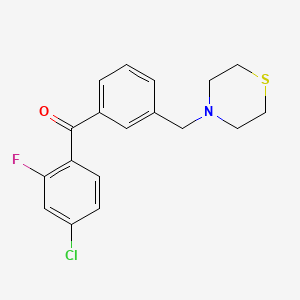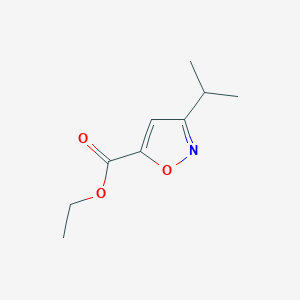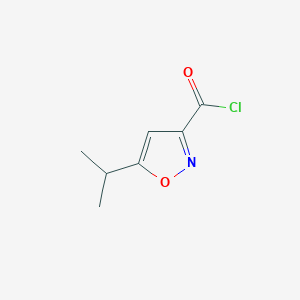
4-Chloro-2-fluoro-3'-thiomorpholinomethylbenzophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-fluoro-3'-thiomorpholinomethylbenzophenone (4-CF3TMBP) is a synthetic compound that is used in a variety of scientific research applications. It is a member of the benzophenone family of compounds, which are characterized by the presence of a benzene ring and a ketone group. 4-CF3TMBP is an important research compound due to its ability to act as a fluorescent probe and its unique reactivity with various molecules. In
Aplicaciones Científicas De Investigación
1. Intermolecular Interactions in Derivative Compounds
Shukla et al. (2014) explored the synthesis and characterization of biologically active 1,2,4-triazole derivatives, including chloro and fluoro derivatives. These compounds showed various intermolecular interactions, evaluated using Hirshfeld surfaces and supported by quantum mechanical calculations. This research enhances understanding of the molecular behavior of compounds related to 4-Chloro-2-fluoro-3'-thiomorpholinomethylbenzophenone (Shukla, Mohan, Vishalakshi, & Chopra, 2014).
2. Synthesis and Biological Activity
Mamatha et al. (2019) described the synthesis and biological activity of a morpholine derivative, characterized by various spectral studies and structural analysis. This compound demonstrated remarkable anti-tuberculosis activity and antimicrobial properties. Such studies are crucial for developing new pharmacological agents (Mamatha S.V, Bhat, Sagar B K, & Meenakshi S.K., 2019).
3. Antimalarial Activity and Preclinical Pharmacology
O’Neill et al. (2009) synthesized amodiaquine analogues, including 4'-fluoro and 4'-chloro analogues, and assessed their antimalarial activity. The study provided insights into the mechanism of action and safety profile of these compounds, highlighting their potential in treating malaria (O’Neill, Shone, Stanford, Nixon, Asadollahy, Park, Maggs, Roberts, Stocks, Biagini, Bray, Davies, Berry, Hall, Rimmer, Winstanley, Hindley, Bambal, Davis, Bates, Gresham, Brigandi, Gomez-de-Las-Heras, Gargallo, Parapini, Vivas, Lander, Taramelli, & Ward, 2009).
4. Synthesis of Novel Fluorine Containing Compounds
Holla, Bhat, and Shetty (2003) focused on synthesizing new fluorine-containing molecules, leveraging pharmacophores like 4-fluoro-3-(Phenoxy)phenyl and 4-fluorophen-yl groups. Their antibacterial activities were promising, demonstrating the potential of such compounds in medical applications (Holla, Bhat, & Shetty, 2003).
5. Sulfonamides and Carbamates Synthesis
Janakiramudu et al. (2017) synthesized sulfonamides and carbamates from 3-fluoro-4-morpholinoaniline. They evaluated the antimicrobial potency of these compounds, which exhibited significant activity against bacteria and fungi. Such research contributes to the development of new antimicrobial agents (Janakiramudu, Subba Rao, Srikanth, Madhusudhana, Murthy, NagalakshmiDevamma, Chalapathi, & Naga Raju, 2017).
Propiedades
IUPAC Name |
(4-chloro-2-fluorophenyl)-[3-(thiomorpholin-4-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFNOS/c19-15-4-5-16(17(20)11-15)18(22)14-3-1-2-13(10-14)12-21-6-8-23-9-7-21/h1-5,10-11H,6-9,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJQUGOCWRXMJKI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=CC(=CC=C2)C(=O)C3=C(C=C(C=C3)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFNOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70643387 |
Source


|
| Record name | (4-Chloro-2-fluorophenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70643387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898763-61-6 |
Source


|
| Record name | Methanone, (4-chloro-2-fluorophenyl)[3-(4-thiomorpholinylmethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898763-61-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Chloro-2-fluorophenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70643387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl 3-formyl-1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B1327103.png)
![5-tert-butyl 3-ethyl 1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate](/img/structure/B1327104.png)
![N-methyl-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]ethanamine](/img/structure/B1327105.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine](/img/structure/B1327108.png)







![{1-[(Methylamino)methyl]cyclopentyl}methanol](/img/structure/B1327127.png)
![1',4',6',7'-Tetrahydrospiro[1,3-dioxolane-2,5'-indazole]](/img/structure/B1327128.png)